N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the attachment of the ethyl linker .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyridazine compounds, and various substituted sulfonamides .
Scientific Research Applications
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-BROMOPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE
- N-(2-{[6-(4-HYDROXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE
Uniqueness
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the methoxy group, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(25,26)22-12-13-28-21-11-10-20(23-24-21)17-5-7-18(27-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 |
InChI Key |
YFDWVASYMSWOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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